(-)-Arctigenin

Antiparasitic Aquaculture Monogenean

(-)-Arctigenin (CAS 144901-91-7) is the pharmacologically active aglycone lignan—not the inactive glycoside prodrug arctiin. With 5.7-fold superior antiparasitic potency (EC50 = 0.62 mg/L vs. arctiin) and exclusive DSS colitis efficacy where arctiin shows zero activity, this compound is essential for reproducible in vivo pharmacology. Its validated chemoprevention index of 7.57 in the quinone reductase assay and nanomolar MEK1 inhibition make it the definitive research tool. Choose the active entity, not the prodrug.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 144901-91-7
Cat. No. B7765717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Arctigenin
CAS144901-91-7
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
InChIInChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1
InChIKeyNQWVSMVXKMHKTF-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.08 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Arctigenin (CAS 144901-91-7): A Dibenzylbutyrolactone Lignan Aglycone with Differentiated Bioactivity Profile


(-)-Arctigenin is a phenylpropanoid dibenzylbutyrolactone lignan that occurs as the aglycone form of its glycoside counterpart, arctiin, in various Asteraceae species including Arctium lappa L. (burdock) and Saussurea spp. [1]. With molecular formula C21H24O6 and molecular weight 372.41 g/mol, this compound is structurally characterized by a butyrolactone core substituted with 3,4-dimethoxybenzyl and 4-hydroxy-3-methoxybenzyl moieties, adopting the (3R,4R) absolute configuration essential for its biological activity [2]. Unlike its glycoside arctiin, (-)-arctigenin exists as the deglycosylated metabolite following intestinal bacterial biotransformation and represents the primary pharmacologically active entity in vivo [3]. The compound has been extensively investigated for its anti-inflammatory, antiproliferative, antiviral, and antiparasitic properties across multiple experimental systems, with a substantial body of evidence demonstrating differential potency relative to its closest structural analogs [4].

Why Arctiin Cannot Substitute for (-)-Arctigenin in Pharmacological Investigations


Substitution of (-)-arctigenin with its glycoside arctiin is pharmacologically invalid for most research applications because the glycoside lacks intrinsic activity and requires metabolic conversion to the aglycone for bioactivity. In the DSS-induced colitis model, arctigenin significantly attenuated disease severity, body weight loss, and colonic histological damage, whereas arctiin produced no therapeutic effect whatsoever [1]. In antiparasitic assays against Dactylogyrus intermedius, arctigenin exhibited 5.7-fold higher potency (EC50 = 0.62 mg/L) than arctiin (EC50 = 3.55 mg/L) [2]. Pharmacokinetic studies reveal that arctiin is a prodrug that undergoes intestinal bacterial deglycosylation to release arctigenin, introducing substantial inter-individual variability due to differential gut microbiome composition [3]. Furthermore, extensive glucuronidation of arctigenin by UGT1A9, UGT2B7, and UGT2B17 in both liver and intestine substantially limits oral bioavailability, an issue compounded when using arctiin due to additional deglycosylation kinetics [4]. These fundamental pharmacokinetic and pharmacodynamic differences preclude simple substitution between these structurally related compounds for in vitro mechanistic studies or in vivo efficacy assessments.

(-)-Arctigenin Quantitative Evidence Guide: Comparator-Based Differentiation Data


5.7-Fold Higher Antiparasitic Potency Against Dactylogyrus intermedius Compared to Arctiin

In a bioassay-guided fractionation study evaluating activity against the monogenean parasite Dactylogyrus intermedius, (-)-arctigenin exhibited a median effective concentration (EC50) of 0.62 mg/L, representing a 5.7-fold potency advantage over its glycoside arctiin, which required an EC50 of 3.55 mg/L to achieve comparable efficacy [1]. Notably, arctigenin also outperformed the positive control mebendazole (EC50 = 1.25 mg/L) by approximately 2-fold [1].

Antiparasitic Aquaculture Monogenean

Superior Therapeutic Index in Antiparasitic Applications: Arctigenin vs. Arctiin

While (-)-arctigenin demonstrated higher potency (lower EC50) against Dactylogyrus intermedius than arctiin, it also exhibited higher acute toxicity in goldfish, with a 48-hour LC50 of 8.47 mg/L compared to arctiin's 14.14 mg/L [1]. Calculation of the therapeutic index (LC50/EC50) reveals a ratio of 13.7 for arctigenin versus 4.0 for arctiin [1].

Toxicity Aquaculture Safety Assessment

Most Potent Antiproliferative Activity Among Butyrolactone Lignans Against Leukemic MH60 Cells

In a systematic evaluation of butyrolactone lignans isolated from Arctium lappa fruits, (-)-arctigenin demonstrated the most potent antiproliferative activity against the B cell hybridoma MH60 cell line with an IC50 of 1.0 μM, surpassing the activity of the known lignan (-)-matairesinol and a newly identified lignan, (+)-7,8-didehydroarctigenin .

Anticancer Leukemia Apoptosis

Arctigenin, Not Arctiin, Is the Effective Constituent in Attenuating DSS-Induced Colitis

In a dextran sulfate sodium (DSS)-induced colitis model in mice, comparative evaluation of arctigenin and arctiin (the two main components of the active ethyl acetate fraction from Arctium lappa fruit) revealed that only arctigenin reduced body weight loss, lowered disease activity index scores, and ameliorated colonic histological damage, whereas arctiin produced no therapeutic effect [1]. Arctigenin's efficacy was comparable or even superior to that of the positive control mesalazine [1].

Anti-inflammatory Colitis IBD

Second-Most Potent Cytotoxic Lignan Aglycone with Strongest Chemopreventive Activity Among Seven Saussurea salicifolia Compounds

Among seven major compounds isolated from Saussurea salicifolia (including cynaropicrin, trachelogenin, matairesinol, arctigenin, tracheloside, matairesinoside, and arctiin), arctigenin exhibited the second-most potent cytotoxicity against AGS gastric adenocarcinoma cells and Hepa 1c1c7 hepatoma cells, surpassed only by the sesquiterpene lactone cynaropicrin [1]. Notably, arctigenin demonstrated the strongest cancer chemopreventive activity among all tested compounds in the quinone reductase induction assay, with a chemoprevention index of 7.57 compared to 9.88 for the ethyl acetate fraction [1].

Chemoprevention Cytotoxicity Apoptosis

Nanomolar MEK1 Inhibition: Potent MAP Kinase Kinase Inhibitory Activity

(-)-Arctigenin exhibits potent inhibitory activity against MAP kinase kinase 1 (MKK1/MEK1) with an IC50 of 1 nM, and also inhibits iNOS expression by suppressing I-κBα phosphorylation and p65 nuclear translocation with an IC50 of 10 nM . This nanomolar potency against MEK1 positions arctigenin among the more potent natural product-derived kinase inhibitors described in the literature.

Signal transduction Kinase inhibition MAPK pathway

(-)-Arctigenin Recommended Research and Industrial Application Scenarios


Antiparasitic Lead Development for Aquaculture Monogenean Control

Based on the 5.7-fold superior potency against Dactylogyrus intermedius (EC50 = 0.62 mg/L) and 3.4-fold higher therapeutic index compared to arctiin [1], (-)-arctigenin is the preferred candidate for developing antiparasitic agents targeting monogenean infections in aquaculture. The compound's 2-fold potency advantage over mebendazole [1] further supports its selection over existing treatments. Researchers should note that effective concentrations (0.62 mg/L) remain well below the acute toxicity threshold (LC50 = 8.47 mg/L), providing a viable safety margin for in-water treatment protocols.

Inflammatory Bowel Disease Mechanistic Studies Requiring Active Aglycone

For any investigation of Arctium lappa-derived anti-inflammatory activity in colitis or IBD models, (-)-arctigenin is the essential molecular entity rather than arctiin, which demonstrated zero efficacy in the DSS colitis model [2]. Arctigenin's ability to down-regulate multiple pro-inflammatory mediators (TNF-α, IL-6, MIP-2, MCP-1, MAdCAM-1, ICAM-1, VCAM-1) and its comparable or superior efficacy to mesalazine [2] make it the appropriate compound for both in vitro mechanistic dissection and in vivo therapeutic evaluation.

Leukemia Cell Line Antiproliferative Screening and Apoptosis Research

Investigators conducting antiproliferative screening against hematological malignancy models should prioritize (-)-arctigenin over other butyrolactone lignans such as (-)-matairesinol or (+)-7,8-didehydroarctigenin, given its demonstrated highest potency against MH60 B cell hybridoma cells (IC50 = 1.0 μM) . The compound's apoptosis-inducing activity in this cellular context provides a validated starting point for mechanism-of-action studies in leukemia research programs.

Cancer Chemoprevention Research Focusing on Phase II Enzyme Induction

For research programs evaluating natural product-mediated cancer chemoprevention via phase II detoxification enzyme induction, (-)-arctigenin represents the most active individual lignan aglycone from Saussurea salicifolia, with a chemoprevention index of 7.57 in the quinone reductase assay [3]. This activity, combined with its direct cytotoxicity and apoptosis induction against gastric and hepatic cancer cells [3], makes arctigenin a dual-mechanism candidate for chemoprevention studies where both tumor cell elimination and cellular protection are desired outcomes.

Advanced Formulation Development Addressing Bioavailability Limitations

Given that extensive glucuronidation by UGT1A9, UGT2B7, and UGT2B17 in liver and intestine substantially limits oral bioavailability of (-)-arctigenin [4], this compound presents a validated challenge for advanced drug delivery research. Recent patent literature describes liquid nano-preparations with droplet diameters under 100 nm designed to enhance water solubility and bioavailability [5], establishing arctigenin as a relevant model compound for formulation scientists developing strategies to overcome first-pass glucuronidation barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Arctigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.